Direct Comparison of Atic-IN-1 (Compound 14) with Parent Cyclic Hexapeptide and Key Dipeptide Analog
Atic-IN-1 (compound 14) was developed through an iterative optimization process starting from a cyclic hexapeptide inhibitor of ATIC dimerization. In a direct, head-to-head comparison within the same study, Atic-IN-1 exhibits a 25-fold improvement in inhibitory potency (Ki = 685 nM) relative to the parent cyclic hexapeptide (Ki = 17 μM) and an approximately 123-fold improvement over the capped arginine-tyrosine dipeptide analog (Ki = 84 μM) from which it was derived [1].
| Evidence Dimension | Inhibition of AICAR transformylase activity (Ki) |
|---|---|
| Target Compound Data | Ki = 685 nM |
| Comparator Or Baseline | Cyclic hexapeptide (Ki = 17 μM); Dipeptide analog (Ki = 84 μM) |
| Quantified Difference | 25-fold improvement over cyclic hexapeptide; 123-fold improvement over dipeptide analog |
| Conditions | In vitro enzyme inhibition assay; substrate AICAR (0–250 μM) and 10-f-THF (25 μM) [1] |
Why This Matters
For procurement decisions, this demonstrates that Atic-IN-1 is the optimized product from a dedicated medicinal chemistry campaign, providing a 25-fold gain in potency over the original screening hit, which is a verifiable advantage in potency and compound efficiency for research applications.
- [1] Spurr IB, Birts CN, Cuda F, Benkovic SJ, Blaydes JP, Tavassoli A. Targeting tumour proliferation with a small-molecule inhibitor of AICAR transformylase homodimerization. Chembiochem. 2012 Jul 23;13(11):1628-34. doi: 10.1002/cbic.201200279. View Source
